MK2-IN-1 is a selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2, commonly referred to as MK2. This compound is notable for its potential therapeutic applications in treating various diseases, particularly those involving inflammatory processes and cancer. The compound has garnered attention due to its ability to inhibit MK2 activity effectively, which plays a crucial role in cellular signaling pathways related to stress responses and inflammation.
MK2-IN-1 was developed as part of medicinal chemistry efforts aimed at targeting the MK2 pathway. It exhibits a high degree of selectivity for MK2 over other kinases, making it a valuable tool for both research and therapeutic applications. The compound is classified as a small molecule inhibitor with an IC50 value of approximately 0.11 µM for MK2, indicating its potency in inhibiting this kinase's activity .
The synthesis of MK2-IN-1 involves several key steps that leverage organic chemistry techniques. While specific synthetic pathways are proprietary, general methods include:
The synthetic route is optimized to maximize yield and minimize by-products, which is critical for scaling up production for further studies or clinical applications .
MK2-IN-1 has a well-defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's chemical structure includes:
The molecular formula and structural details provide insights into the interactions between MK2-IN-1 and its target protein, which are crucial for understanding its mechanism of action .
MK2-IN-1 primarily functions through competitive inhibition of the MK2 kinase activity. The compound binds to the ATP-binding site of MK2, preventing substrate phosphorylation. This interaction alters downstream signaling pathways critical in cellular stress responses.
The mechanism of action of MK2-IN-1 involves several steps:
Data from various studies indicate that treatment with MK2-IN-1 results in significant alterations in cell behavior, particularly in glioblastoma cells where it induces cell cycle arrest .
MK2-IN-1 possesses several physical and chemical properties that are relevant for its function:
These properties are critical for determining the pharmacokinetic profile of MK2-IN-1 during preclinical studies .
MK2-IN-1 has several significant scientific applications:
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine-threonine kinase directly downstream of p38 mitogen-activated protein kinase (MAPK). This enzyme serves as a critical node in cellular stress and inflammatory response pathways. Upon activation by p38α/β through phosphorylation, MK2 undergoes a conformational change that unmasks its nuclear export signal, facilitating its translocation to the cytoplasm alongside active p38 MAPK [2] [9]. This spatial redistribution is essential for MK2's biological functions, which include:
Table 1: Key Cellular Functions of MK2
Function | Mechanism | Biological Consequence |
---|---|---|
Cytokine Biosynthesis | mRNA stabilization via TTP phosphorylation | Enhanced TNF-α, IL-6 production |
Cytoskeletal Dynamics | HSP27 phosphorylation | Actin polymerization; cell migration |
p38 MAPK Stabilization | Protein-protein interactions | Sustained stress signaling |
MK2-IN-1 (CAS# 1314118-92-7; hydrochloride salt CAS# 1314118-94-9) is a potent and selective inhibitor of MK2, developed to circumvent the toxicity limitations associated with direct p38 MAPK inhibitors. It exhibits an IC₅₀ of 0.11 µM against MK2 in biochemical assays and an EC₅₀ of 0.35 µM for inhibiting HSP27 phosphorylation (pHSP27) in cellular models [1] [4] [5]. Unlike broad-spectrum kinase inhibitors, MK2-IN-1 demonstrates selectivity for MK2 over other kinases, attributed to its unique binding mode.
Structurally, MK2-IN-1 (C₂₇H₂₅ClN₄O₂; MW 472.97 g/mol) features:
Table 2: Biochemical and Cellular Activity Profile of MK2-IN-1
Parameter | Value | Experimental System | Reference |
---|---|---|---|
MK2 Inhibition (IC₅₀) | 0.11 µM | In vitro kinase assay | [1] |
pHSP27 Inhibition (EC₅₀) | 0.35 µM | LPS-stimulated THP-1 cells | [1] |
TNF-α Inhibition (IC₅₀) | 4.4 µM | LPS-induced THP-1 cells | [8] |
MMP13 Secretion (IC₅₀) | 5.7 µM | IL-1β-stimulated SW1353 chondrocytes | [8] |
Functionally, MK2-IN-1 impairs phosphorylation of serine residues in transcription factors like Tfcp2l1. In mouse embryonic stem cells, treatment (5 µM, 2 hours) elevates Tfcp2l1 protein levels without affecting transcript levels, suggesting post-translational regulation [5] [8].
MK2-IN-1 operates via a non-ATP-competitive mechanism, binding to an allosteric site distinct from the ATP-binding cleft. This was elucidated through:
This allostery induces conformational changes that:
Table 3: Comparison of MK2 Inhibition Strategies
Parameter | ATP-Competitive Inhibitors | MK2-IN-1 (Non-Competitive) |
---|---|---|
Binding Site | Catalytic kinase domain | Allosteric hydrophobic groove |
Effect on p38-MK2 Complex | Minimal disruption | Preserves complex formation |
Cytokine Suppression | Moderate | Potent (EC₅₀ 0.35 µM) |
Selectivity Profile | Broader kinase inhibition | Higher MK2 specificity |
The targeted inhibition of MK2 catalytic activity while sparing structural p38-stabilizing functions positions MK2-IN-1 as a strategic therapeutic tool for inflammatory pathologies and cancer research, particularly in diseases with dysregulated p38-MK2-HSP27/AKT axes [3] [6] [9].
Table 4: Compound Nomenclature for MK2-IN-1
Identifier Type | Value |
---|---|
Systematic Name | Not disclosed in sources |
CAS Registry (Free base) | 1314118-92-7 |
CAS Registry (HCl salt) | 1314118-94-9 |
Molecular Formula (Base) | C₂₇H₂₅ClN₄O₂ |
Molecular Weight (Base) | 472.97 g/mol |
Synonyms | MAPKAPK2 inhibitor; compound 1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: